molecular formula C21H26O6 B12402173 Tinophyllol

Tinophyllol

Cat. No.: B12402173
M. Wt: 374.4 g/mol
InChI Key: OEIVLTVYSSPDHE-JHFVOUROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinophyllol is a natural furanoditerpenoid compound found in the plant Arcangelisia flava MERR. It exhibits significant antifungal activity, particularly against Botrytis cinerea

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinophyllol involves the extraction from the plant Arcangelisia flava MERR. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the extraction process typically involves solvent extraction followed by purification steps such as chromatography.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate this compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: Tinophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tinophyllol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tinophyllol involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. The pathways affected by this compound are primarily related to fungal cell wall and membrane biosynthesis .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific activity against Botrytis cinerea and its natural occurrence in Arcangelisia flava MERR. Its unique structure and biological activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3/t13-,14+,16-,17+,20-,21+/m0/s1

InChI Key

OEIVLTVYSSPDHE-JHFVOUROSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.